Ibrutinib D5
Description
Contextualization of Ibrutinib (B1684441) as a Bruton's Tyrosine Kinase (BTK) Inhibitor
Ibrutinib is a small molecule drug that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). wikipedia.org This kinase is a critical component of signaling pathways that govern the survival and proliferation of B-cells. wikipedia.orgnih.gov Consequently, Ibrutinib has become a cornerstone in the study of B-cell malignancies. patsnap.com
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, and proliferation. nih.gov It is a crucial signaling molecule downstream of the B-cell receptor (BCR). nih.govnih.gov The BCR signaling pathway is essential for the maturation and function of B-cells, which are responsible for producing antibodies. patsnap.com
The signaling cascade begins when an antigen binds to the B-cell receptor. bosterbio.com This engagement leads to the activation of SRC family kinases like LYN, which then phosphorylate specific motifs on the receptor's accessory proteins, CD79a and CD79b. bosterbio.comresearchgate.net These phosphorylated sites serve as docking points for another kinase, Spleen Tyrosine Kinase (SYK), which becomes activated and propagates the signal. bosterbio.com
SYK activation is a critical step that leads to the formation of a "signalosome," a complex of adaptor proteins and enzymes. bosterbio.com Within this complex, BTK is recruited and activated. bosterbio.comnih.gov Activated BTK then phosphorylates and activates downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2). nih.govresearchgate.net The activation of PLCγ2 triggers further signaling cascades involving calcium mobilization and the activation of transcription factors such as NF-κB, which are vital for promoting B-cell survival and proliferation. patsnap.comresearchgate.net In certain B-cell cancers, this pathway is often abnormally active, leading to uncontrolled cell growth. wikipedia.orgpatsnap.com
Table 1: Key Proteins in the B-Cell Receptor (BCR) Signaling Pathway
| Protein | Family/Type | Role in Pathway |
|---|---|---|
| LYN | SRC Family Kinase | Initiates signaling by phosphorylating BCR accessory proteins (CD79a/b) upon antigen binding. bosterbio.comresearchgate.net |
| SYK | Tyrosine Kinase | Binds to phosphorylated CD79a/b and propagates the signal, leading to BTK activation. bosterbio.com |
| BTK | Tec Family Kinase | A central signaling node; activated by SYK and amplifies the BCR signal. nih.govnih.gov |
| PLCγ2 | Phospholipase | Key substrate of BTK; its activation leads to downstream signaling for cell proliferation and survival. nih.govresearchgate.net |
| NF-κB | Transcription Factor | Activated downstream of BTK/PLCγ2; promotes expression of genes for B-cell survival. wikipedia.orgpatsnap.com |
Ibrutinib is classified as a first-in-class, irreversible BTK inhibitor. nih.govnih.gov Its mechanism of action is highly specific and involves the formation of a permanent, covalent bond with the BTK enzyme. wikipedia.orgnih.gov The Ibrutinib molecule contains an acrylamide (B121943) group, which acts as an electrophilic "warhead". nih.govresearchgate.net This group specifically targets and reacts with the thiol side chain of a cysteine residue at position 481 (Cys-481) within the ATP-binding domain of BTK. nih.govpatsnap.com
This covalent modification is irreversible and leads to the sustained inhibition of BTK's enzymatic activity. wikipedia.org By blocking the active site, Ibrutinib prevents BTK from phosphorylating its substrates, thereby effectively shutting down the downstream BCR signaling cascade that malignant B-cells depend on for their growth and survival. nih.govpatsnap.com The high affinity and irreversible nature of this bond contribute to the potency of Ibrutinib as a BTK inhibitor. nih.govresearchgate.net
Table 2: Ibrutinib Profile
| Property | Description |
|---|---|
| Chemical Name | 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one nih.gov |
| Molecular Formula | C₂₅H₂₄N₆O₂ nih.gov |
| Target | Bruton's tyrosine kinase (BTK) wikipedia.org |
| Mechanism | Irreversible covalent inhibitor wikipedia.org |
| Binding Site | Cysteine-481 (Cys-481) in the BTK active site wikipedia.orgpatsnap.com |
Rationale for Deuterium (B1214612) Labeling in Compound Development and Research
The substitution of hydrogen atoms with their stable, heavy isotope, deuterium (²H or D), is a technique known as deuteration. This subtle structural change can significantly alter a molecule's properties and has found broad utility in pharmaceutical research. nih.gov
Stable, non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are invaluable tools in pharmacology. musechem.commetsol.com Their primary application is as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drug compounds without exposing subjects to radiation. metsol.comhwb.gov.in
A key use is in pharmacokinetic studies, where an isotopically labeled version of a drug is administered to precisely track its journey and transformation within a biological system. metsol.comnih.gov Furthermore, stable isotope-labeled compounds serve as ideal internal standards in quantitative bioanalysis using mass spectrometry. musechem.compharmaffiliates.com Because they are chemically identical to the analyte, they behave similarly during sample preparation and analysis, but their different mass allows for precise quantification. musechem.com This methodology is crucial for determining drug bioavailability and for comparing different drug formulations. nih.govnih.govresearchgate.net
The specific use of deuterated analogs in pharmaceutical research is centered on the "deuterium kinetic isotope effect" (DKIE). researchgate.net A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. musechem.com This increased stability means that more energy is required to break a C-D bond. researchgate.net
This phenomenon is particularly relevant for drug metabolism, much of which is mediated by cytochrome P450 (CYP450) enzymes that often work by breaking C-H bonds. researchgate.net By strategically replacing hydrogen with deuterium at a site of metabolic vulnerability (a "soft spot") on a drug molecule, researchers can slow down its rate of metabolic degradation. nih.gov This can lead to several potential benefits, including enhanced metabolic stability, increased drug exposure, and a longer biological half-life. pharmaffiliates.comresearchgate.netclearsynth.com
In the context of research, deuterated compounds like Ibrutinib D5, which is an analog of Ibrutinib containing five deuterium atoms, are primarily used as internal standards for the quantification of Ibrutinib in biological samples. Its use in mass spectrometry allows for highly accurate measurements of the parent drug's concentration in complex matrices like plasma, which is essential for detailed pharmacokinetic and metabolic studies. musechem.compharmaffiliates.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPWWZEPKGCCK-OZUAZJOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Enrichment of Ibrutinib D5
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation
The synthesis of Ibrutinib (B1684441) D5 involves the introduction of deuterium atoms at specific positions within the molecule. This is typically achieved through two main approaches: the use of deuterated starting materials in a multi-step synthesis or through direct regioselective deuterium exchange reactions on the ibrutinib molecule or its precursors.
Strategies for Selective Deuteration at Specific Molecular Positions
A common and reliable method for the synthesis of Ibrutinib D5 involves a multi-step pathway where a deuterated building block is introduced into the molecular scaffold. One of the key deuterated precursors used is deuterated phenol (B47542) (phenol-d5), where all five hydrogen atoms on the phenyl ring are replaced with deuterium.
A synthetic approach involves the copper-catalyzed arylation between a deuterated reactant, such as 1,4-dibromobenzene-d4, and phenol-d5 (B121304) to form a deuterated biphenyl (B1667301) ether intermediate. researchgate.net This intermediate is then converted into a boronic acid derivative which subsequently undergoes a series of reactions to construct the pyrazolopyrimidine core and attach the piperidine (B6355638) moiety, ultimately yielding this compound. researchgate.net The final step typically involves the acylation of the piperidine nitrogen with acryloyl chloride. By using a combination of labeled and unlabeled starting materials, various deuterated analogs of ibrutinib can be synthesized. researchgate.net
Another described multi-step synthesis of a deuterated ibrutinib analog involves starting with a deuterated N-Boc-pyrrolidine-2-one, which is then taken through a nine-step process to form a fully deuterated piperidine fragment. researchgate.net This fragment is then incorporated into the final ibrutinib structure. researchgate.net
| Precursor | Number of Deuterium Atoms | Synthetic Strategy | Reference |
| Phenol-d5 | 5 | Copper-catalyzed arylation | researchgate.net |
| 1,4-dibromobenzene-d4 | 4 | Copper-catalyzed arylation | researchgate.net |
| N-Boc-pyrrolidine-2-one (deuterated) | Variable | Multi-step synthesis to form deuterated piperidine | researchgate.net |
| Formamide-d | 1 | Cyclization to form deuterated pyrazolopyrimidine core | researchgate.net |
This table summarizes key deuterated precursors used in the multi-step synthesis of this compound and other deuterated analogs.
Regioselective deuterium exchange offers a more direct route to introduce deuterium into specific positions of a molecule. One patented method describes a photochemical approach for the preparation of deuterated ibrutinib. google.com This method involves catalyzing the hydrogen-deuterium exchange using a photosensitizer under illumination. google.com This technique is reported to have good selectivity, high yield, and proceeds under mild conditions. google.com
Another strategy for regioselective deuteration involves a direct isotope exchange on the pyrazolopyrimidine core. researchgate.net For instance, exchange on a suitable precursor with D₂O using a palladium on carbon (Pd/C) catalyst at high temperatures can lead to a fully labeled pyrazolopyrimidine core. researchgate.net
Isotopic Purity and Characterization of this compound
The utility of this compound as an internal standard is critically dependent on its isotopic purity. It is essential to verify the number and location of the deuterium atoms and to quantify the percentage of the deuterated species relative to any unlabeled or partially labeled molecules.
Assessment of Deuterium Enrichment Levels
The assessment of deuterium enrichment is a crucial quality control step. Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) that specifies the isotopic purity. daicelpharmastandards.com This is often determined using mass spectrometry, which can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratios. For this compound, the enrichment is expected to be high, often exceeding 98%.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used for this purpose. nih.gov By monitoring the specific mass transitions for both ibrutinib and this compound, the relative abundance of each species can be accurately determined. nih.gov
Spectroscopic Techniques for Isotopic Purity Validation
A combination of spectroscopic techniques is employed to confirm the structure and validate the isotopic purity of this compound.
Mass Spectrometry (MS): As mentioned, mass spectrometry is fundamental for confirming the mass shift corresponding to the five deuterium atoms. High-resolution mass spectrometry can provide a precise mass measurement, confirming the elemental composition and the number of deuterium atoms incorporated. In tandem mass spectrometry (MS/MS), specific fragmentation patterns are monitored. For this compound, the precursor ion [M+H]⁺ at m/z 446.2 is selected and fragmented, and a characteristic product ion is monitored (e.g., m/z 309.2), which is distinct from the transition of unlabeled ibrutinib (m/z 441.1 → 304.2). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure and the specific sites of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenoxy ring are expected to be absent or significantly reduced in intensity, confirming the successful D-for-H substitution. ¹³C NMR provides information on the carbon skeleton of the molecule. daicelpharmastandards.com
Infrared (IR) Spectroscopy: IR spectroscopy can also be used to detect the presence of C-D bonds, which have characteristic stretching frequencies that are different from C-H bonds. daicelpharmastandards.com
| Spectroscopic Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic enrichment. |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information through fragmentation patterns and is used for quantification. |
| ¹H Nuclear Magnetic Resonance (NMR) | Confirms the absence of protons at deuterated positions. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Confirms the carbon framework of the molecule. |
| Infrared (IR) Spectroscopy | Detects the presence of C-D bonds. |
This interactive table outlines the primary spectroscopic techniques used for the validation of this compound's isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of isotopic labeling in molecules like this compound. Both proton (¹H) and deuterium (²H) NMR can be employed to confirm the positions of deuterium incorporation and to determine the isotopic enrichment.
In a ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenoxy ring would be significantly diminished or absent compared to the spectrum of unlabeled ibrutinib. The integration of the remaining proton signals in the molecule against a known internal standard can provide a quantitative measure of the extent of deuteration.
More directly, ²H NMR spectroscopy can be used to observe the deuterium signals themselves. fda.gov The ²H NMR spectrum of this compound would show a signal or signals in the aromatic region corresponding to the five deuterium atoms on the phenoxy ring. The chemical shift of these signals would be very similar to the corresponding proton signals in the ¹H NMR spectrum of unlabeled ibrutinib. fda.gov By comparing the integrated area of the deuterium signals to that of a reference standard with a known deuterium concentration, the isotopic purity of this compound can be accurately determined.
While specific NMR data for this compound is not widely published in research literature, the general principles of NMR spectroscopy provide a robust framework for its analysis. The expected changes in the ¹H NMR spectrum upon deuteration are a key confirmation of successful synthesis.
Table 1: Predicted ¹H NMR Spectral Data Comparison for Ibrutinib and this compound
| Assignment | Ibrutinib Chemical Shift (ppm, predicted) | This compound Chemical Shift (ppm, expected) | Integration Change in this compound |
| Aromatic Protons (Phenoxy Ring) | ~7.0-7.4 | ~7.0-7.4 (residual signals) | Significant decrease |
| Aromatic Protons (Phenyl Ring) | ~7.6-7.8 | ~7.6-7.8 | No change |
| Pyrazole Proton | ~8.2 | ~8.2 | No change |
| Acrylamide (B121943) Protons | ~5.7-6.9 | ~5.7-6.9 | No change |
| Piperidine Protons | ~1.5-4.8 | ~1.5-4.8 | No change |
Note: Predicted chemical shifts are based on general spectral data for ibrutinib and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry for Isotopic Verification
High-resolution mass spectrometry (HRMS) is an indispensable tool for verifying the isotopic composition of this compound. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, allowing for the confirmation of the elemental composition and the number of incorporated deuterium atoms.
For Ibrutinib, the unlabeled molecule has a molecular formula of C₂₅H₂₄N₆O₂ and a monoisotopic mass of approximately 440.2019 g/mol . The introduction of five deuterium atoms in this compound (C₂₅H₁₉D₅N₆O₂) results in a predicted monoisotopic mass of approximately 445.2333 g/mol . HRMS can readily distinguish between the unlabeled and the D5-labeled compound due to this significant mass difference.
In practice, the analysis of this compound by LC-MS/MS often utilizes multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. For this compound, a common precursor ion [M+H]⁺ is m/z 446.2, which fragments to a specific product ion, for example, m/z 309.2. This is in contrast to unlabeled ibrutinib, which shows a transition from m/z 441.2 to a product ion.
The isotopic purity of this compound can be assessed by examining the isotopic distribution pattern in the mass spectrum. The mass spectrum of a successfully synthesized and purified this compound sample should show a dominant peak corresponding to the M+5 isotopologue. The relative intensities of the M, M+1, M+2, M+3, and M+4 peaks should be minimal, confirming a high degree of isotopic enrichment. Commercial suppliers of this compound often specify a purity of ≥99% for the deuterated forms (d1-d5). researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for Ibrutinib and this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) | Observed [M+H]⁺ (m/z) |
| Ibrutinib | C₂₅H₂₄N₆O₂ | 440.2019 | 441.2 |
| This compound | C₂₅H₁₉D₅N₆O₂ | 445.2333 | 446.2 |
Note: Observed m/z values are based on reported data from LC-MS/MS analyses and may represent the nominal mass.
Advanced Analytical Applications of Ibrutinib D5
Development and Validation of Bioanalytical Methods for Ibrutinib (B1684441) Quantification
The development of robust and reliable bioanalytical methods is fundamental for the accurate quantification of drugs in biological matrices. For Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, precise measurement is crucial in understanding its pharmacokinetic profile. Ibrutinib D5, a deuterated isotopologue of Ibrutinib, serves as an ideal internal standard (IS) in these assays, particularly those employing mass spectrometry, due to its chemical and physical similarity to the analyte, ensuring high accuracy and precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of Ibrutinib in biological samples due to its superior sensitivity, selectivity, and speed. jetir.orgctppc.org The use of this compound as an internal standard is a cornerstone of these methodologies, compensating for variability during sample preparation and analysis. nih.govnih.gov
Effective chromatographic separation is critical to resolve Ibrutinib and its metabolites from endogenous matrix components, thereby minimizing interference and enhancing analytical accuracy. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) systems are commonly employed. nih.govmdpi.com
Optimization involves a systematic evaluation of columns, mobile phase composition, flow rate, and column temperature. C18 columns are frequently selected due to the nonpolar nature of Ibrutinib. mdpi.comresearchgate.net Mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing an additive like formic acid or ammonium (B1175870) formate (B1220265)/acetate (B1210297) to improve peak shape and ionization efficiency. ctppc.orgnih.govnih.gov Gradient elution is often used to achieve efficient separation of the analyte, its metabolites, and the internal standard, this compound, within a short run time. nih.govresearchgate.net For instance, one method achieved separation of Ibrutinib and this compound with retention times of 3.45 minutes and 3.33 minutes, respectively. nih.gov
Table 1: Examples of Optimized Chromatographic Conditions for Ibrutinib Analysis Using this compound This table is interactive. You can sort and filter the data.
| Column Type | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Source(s) |
|---|---|---|---|---|
| ACQUITY UPLC HSS T3, 1.8 µm | Acetonitrile and 10 mM ammonium formate with 0.1% formic acid | Not specified | 6.5 | nih.gov |
| Symmetry C18, 3.5 µm | Acetonitrile, methanol, and 0.1% v/v formic acid (gradient) | 0.7 | Not specified | researchgate.net |
| Waters BEH C18, 1.7 µm | Acetonitrile +0.1% formic acid and 5 mM ammonium formate buffer (pH 3.2) | 0.4 | Not specified | nih.gov |
| XBridge C18 | 10 mM ammonium acetate with 0.1% formic acid and acetonitrile with 0.1% formic acid | Not specified | 6.5 | researchgate.net |
In tandem mass spectrometry, quantification is performed using multiple reaction monitoring (MRM). This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) for the analyte and internal standard, fragmenting it, and then monitoring a specific product ion. lcms.cz This process provides a high degree of selectivity and sensitivity.
For Ibrutinib and this compound, the analysis is conducted in positive electrospray ionization (ESI) mode. nih.govnih.gov The precursor ion for Ibrutinib corresponds to its molecular weight plus a proton (m/z 441.1-441.4), while for this compound, it is approximately 5 Daltons higher (m/z 446.2-446.5). nih.govnih.govresearchgate.net The instrument parameters, such as collision energy and cone voltage, are optimized for each transition to maximize the signal intensity of the product ions, ensuring the most sensitive and reproducible detection. nih.govlcms.cz
Table 2: Selected MRM Transitions for Ibrutinib and this compound This table is interactive. You can sort and filter the data.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |
|---|---|---|---|
| Ibrutinib | 441.1 | 304.2 | nih.govnih.gov |
| This compound | 446.2 | 309.2 | nih.govnih.gov |
| Ibrutinib | 441.2 | 55.01 | researchgate.net |
| This compound | 446.5 | 60.01 | researchgate.net |
Application of this compound as an Internal Standard in Preclinical Matrices
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis. caymanchem.comnih.gov Because this compound has nearly identical physicochemical properties to Ibrutinib, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. nih.govnih.gov This co-behavior allows it to accurately correct for variations that may occur during sample extraction, handling, and injection, leading to highly reliable quantification across various preclinical matrices such as plasma and cerebrospinal fluid. ctppc.orgnih.govnih.gov The method's accuracy and precision are rigorously validated, with results typically required to be within ±15% of the nominal value (±20% at the lower limit of quantitation). nih.govnih.gov
Bioanalytical methods are often developed to simultaneously measure the parent drug and its major active metabolites. The dihydrodiol metabolite of Ibrutinib, also known as PCI-45227, is an active metabolite that requires accurate quantification. nih.govnih.govmedchemexpress.comschd-shimadzu.com LC-MS/MS methods utilizing this compound as the internal standard have been successfully validated for the concurrent determination of Ibrutinib and PCI-45227 in biological fluids like human plasma and cerebrospinal fluid. nih.govnih.gov
In these multi-analyte assays, this compound effectively serves as the internal standard for both Ibrutinib and, in many cases, its metabolite, although specific deuterated standards for metabolites can also be used. nih.govnih.gov The methods demonstrate good linearity over a clinically relevant concentration range. For example, a validated method showed a linear range of 0.400 to 200 ng/mL for both Ibrutinib and its dihydrodiol metabolite in human plasma. nih.gov Another study reported a validated range of 0.200-800 ng/mL for ibrutinib and 0.500-500 ng/mL for the dihydrodiol metabolite. nih.gov
Table 3: MRM Transitions for Ibrutinib Metabolite (PCI-45227) This table is interactive. You can sort and filter the data.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |
|---|---|---|---|
| Dihydrodiol Ibrutinib (PCI-45227) | 475.2 | 304.2 | nih.govnih.gov |
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological sample, are a significant challenge in LC-MS/MS bioanalysis. nih.govchromatographyonline.com The most effective strategy to compensate for these effects is the use of a co-eluting SIL-IS, such as this compound. chromatographyonline.com Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of the analyte peak area to the IS peak area remains constant, thus ensuring accurate quantification. nih.gov
In addition to using a SIL-IS, several other strategies are employed to minimize the occurrence of matrix effects:
Efficient Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove a significant portion of matrix interferences, such as proteins and phospholipids, before analysis. nih.govnih.govchromatographyonline.com
Chromatographic Separation: Optimizing the chromatographic method to achieve separation between the analytes of interest and major matrix components (e.g., phospholipids) is crucial. chromatographyonline.com
Method Validation: During method validation, the matrix effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov Studies have demonstrated that with the use of this compound and appropriate sample preparation, the matrix effect can be managed within acceptable regulatory limits, often ranging from 97.6% to 109.0%. nih.gov
Challenges and Considerations in Using Deuterated Internal Standards
While stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards in mass spectrometry-based bioanalysis, their use is not without challenges. clearsynth.combiopharmaservices.com Ideally, a SIL internal standard exhibits physical and chemical properties nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. biopharmaservices.combioanalysis-zone.com However, the introduction of deuterium (B1214612) atoms can sometimes lead to subtle physicochemical differences between the analyte and the internal standard, which may affect the accuracy of quantification. kcasbio.com These differences can manifest as chromatographic shifts, altered extraction recovery, or different responses to matrix effects. semanticscholar.orgresearchgate.net
Instrument-Specific Carry-Over Issues
Instrument carry-over is a persistent challenge in high-sensitivity LC-MS/MS analysis. It occurs when residual analyte from a high-concentration sample remains in the analytical system (e.g., injector, column, tubing) and appears in subsequent blank or low-concentration samples. When using this compound as an internal standard, it is added at a constant, and often high, concentration to all samples, standards, and quality controls. biopharmaservices.com
The consistent injection of a high concentration of the internal standard can create a risk of carry-over for the internal standard channel itself. While the analyte's carry-over is typically assessed by injecting a blank after the highest calibration standard, the internal standard's potential to cause interference is also a consideration. reddit.com The primary concern is not the carry-over of the internal standard into the next sample's internal standard peak (as it is intentionally present), but rather any potential for in-source fragmentation or isotopic contribution to the analyte's mass-to-charge ratio (m/z) channel, although this is less common with D5 labeling compared to D1 or D2. The management of carry-over is highly dependent on the specific LC-MS/MS system, the wash solutions used, and the design of the autosampler.
High-Throughput Bioanalytical Methodologies for Research Studies
The need to analyze a large number of samples in pharmacokinetic and clinical research has driven the development of high-throughput bioanalytical methods for ibrutinib. mdpi.comnih.gov These methods, typically employing LC-MS/MS, are optimized for speed, robustness, and sensitivity, allowing for the efficient processing of clinical study samples. payeshdarou.irctppc.org this compound is a commonly used internal standard in these assays. scribd.comnih.gov
Research has focused on streamlining sample preparation, often using simple protein precipitation, and minimizing chromatographic run times. For instance, a method for the simultaneous analysis of ibrutinib and its active metabolite, dihydrodiol ibrutinib, in human plasma was validated for high-throughput clinical laboratory use. mdpi.comnih.gov Another validated LC-MS/MS method for ibrutinib quantification in human plasma achieved a lower limit of quantitation (LLOQ) of 0.5 ppb with a run time suitable for processing large batches. payeshdarou.ir These rapid methods are essential for supporting pharmacokinetic studies and therapeutic drug monitoring, contributing to the optimization of ibrutinib therapy in clinical settings. payeshdarou.irnih.gov
Several high-throughput methods have been successfully developed and validated, demonstrating the robustness of using this compound as an internal standard for reliable quantification.
Preclinical Pharmacokinetic and Metabolic Investigations Utilizing Ibrutinib D5
In Vitro Metabolic Stability Studies
In vitro assays are essential for predicting a compound's metabolic behavior in a living system. nih.gov For ibrutinib (B1684441), these studies have focused on its interaction with key drug-metabolizing enzymes, primarily within the liver.
The metabolic stability of ibrutinib has been extensively evaluated using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes. ijpsonline.com Studies using human liver microsomes have demonstrated that ibrutinib is primarily metabolized by CYP3A4 and, to a lesser extent, CYP3A5. nih.govresearchgate.net
Incubation of ibrutinib with human liver microsomes in the presence of an NADPH-regenerating system results in the formation of several oxidative metabolites. nih.govnih.gov The main metabolites identified are M37 (a dihydrodiol metabolite), M34, and M25. nih.govnih.gov Research has shown a strong positive correlation between the rate of formation of these metabolites and the activity of CYP3A4 in the microsomal samples. nih.govresearchgate.net For instance, experiments using a panel of single-donor human liver microsomes revealed that the formation of metabolites M37 and M34 was significantly correlated with CYP3A4 protein content and its metabolic activity, as measured by midazolam 1'-hydroxylation (a known CYP3A4 probe reaction). nih.govnih.gov In these types of quantitative assays, a stable isotope-labeled version of the drug, such as Ibrutinib D5, is often used as an internal standard to ensure analytical precision.
Table 1: Correlation of Ibrutinib Metabolite Formation with CYP3A Activity in Human Liver Microsomes Data synthesized from studies assessing the relationship between CYP3A activity and the generation of ibrutinib metabolites.
| Metabolite | Correlation with CYP3A4 Activity (Midazolam 1'-hydroxylation) | Correlation with CYP3A4 Protein Content |
| M37 | Positive Correlation nih.govnih.gov | Positive Correlation nih.gov |
| M34 | Positive Correlation nih.govnih.gov | Positive Correlation nih.gov |
| M25 | Positive Correlation nih.govnih.gov | Not specified |
Deuteration, the replacement of a hydrogen atom with its stable heavy isotope deuterium (B1214612), is a powerful technique used in pharmaceutical research to investigate drug metabolism. scienceopen.com This strategy relies on the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net
Because CYP450-mediated oxidation involves the cleavage of a C-H bond, replacing hydrogen with deuterium at a metabolic "hotspot" can significantly slow down the rate of that specific metabolic reaction. scienceopen.comnih.gov By creating a deuterated analogue like this compound and comparing its metabolic profile to the non-deuterated parent drug, researchers can pinpoint the primary sites of metabolic attack. If deuteration at a specific position leads to a marked decrease in the formation of a particular metabolite, it provides strong evidence that this position is a key site of metabolism. nih.gov This approach not only helps in elucidating metabolic pathways but can also be used to design new chemical entities with improved pharmacokinetic properties and potentially reduced production of toxic metabolites. scienceopen.com
In Vivo Preclinical Pharmacokinetic Profiling in Animal Models
Animal models are indispensable for characterizing the pharmacokinetic profile of a drug candidate before it enters human trials. Species such as rats, mice, and dogs are commonly used.
Studies in animal models show that ibrutinib is rapidly absorbed following oral administration. vidiumah.com Pharmacokinetic investigations in beagle dogs have been conducted to characterize the absorption profile. bvsalud.org Following intragastric administration of an ibrutinib suspension, the maximum plasma concentration (Cmax) is reached in approximately 2 hours. bvsalud.org However, the oral bioavailability in dogs has been noted to be relatively low. vidiumah.com
Once absorbed, ibrutinib distributes into various tissues. In rat studies where radiolabelled ibrutinib was administered, radioactivity was observed predominantly in the organs of excretion, such as the liver and kidneys. fda.gov
Table 2: Pharmacokinetic Parameters of Ibrutinib Suspension in Beagle Dogs Data from a study involving a single 15 mg/kg intragastric dose of ibrutinib suspension in male beagle dogs. bvsalud.org
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 2.00 ± 0.09 |
| Cmax (ng/mL) | 610.67 ± 21.36 |
| AUC0-12h (ng·h/mL) | 4516.67 ± 383.43 |
| AUC0-∞ (ng·h/mL) | 6174.32 ± 525.27 |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
The ability of a drug to penetrate the central nervous system (CNS) is dictated by its capacity to cross the blood-brain barrier (BBB). Preclinical studies in murine models have demonstrated that ibrutinib effectively crosses the BBB. nih.gov A pharmacokinetic study in healthy Swiss mice showed that following administration, maximal concentrations of ibrutinib in the brain were close to those observed in plasma, and the peak was reached rapidly. nih.gov The average ratio of brain exposure to plasma exposure (AUC0-t brain / AUC0-t plasma) was found to be approximately 0.7, indicating significant distribution into the brain. nih.gov
Further research in rodent models suggests that ibrutinib may transiently increase the permeability of the BBB. nih.govresearchgate.net This effect is thought to be caused by the disorganization of cytoskeletal filaments in brain endothelial cells and the inhibition of efflux transporters like ABCB1, which actively pump substrates out of the brain. nih.govoup.com
Table 3: Blood-Brain Barrier Penetration of Ibrutinib in a Swiss Mouse Model Data from a preclinical study assessing brain and plasma pharmacokinetics of ibrutinib. nih.gov
| Parameter | Finding |
| Time to cross BBB (Median) | 0.29 hours |
| Brain Exposure vs. Plasma Exposure | Correlated with dose and plasma exposure |
| AUC0-t Brain / AUC0-t Plasma Ratio (Average) | ~0.7 |
Understanding the routes by which a drug and its metabolites are eliminated from the body is a crucial component of pharmacokinetic profiling. In preclinical animal models, the primary route of elimination for ibrutinib-related radioactivity is through the feces, indicating that hepatobiliary excretion is the main pathway. fda.gov An FDA review of preclinical data noted that following a single oral dose of 14C-radiolabelled ibrutinib to rats, a significant portion of the dose was recovered in the bile. fda.gov Specifically, up to 47% of the administered radioactivity was excreted via bile, with the main biliary metabolite being M21 (a sulfate (B86663) conjugate of M35). fda.gov This aligns with human mass balance studies, which also show that the vast majority of the dose is excreted in the feces with very little eliminated in the urine. fda.govyoutube.com
Absorption and Distribution Dynamics in Animal Systems
Elucidation of Deuterium Isotope Effects on Metabolism
The primary rationale for developing this compound is to leverage the deuterium isotope effect to improve its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and cleavage of this bond is often the rate-limiting step in enzymatic reactions, particularly those mediated by cytochrome P450 enzymes. nih.gov
Ibrutinib is metabolized extensively by CYP3A4 and, to a lesser degree, by CYP3A5. nih.govnih.gov This process involves oxidation at several sites on the molecule. The introduction of deuterium at these "metabolic soft spots" is hypothesized to slow down the rate of these CYP3A4-mediated reactions.
Preclinical investigations would involve in-vitro experiments using human liver microsomes and recombinant CYP3A4 enzymes to compare the metabolism rates of ibrutinib and this compound. Such studies would quantify the intrinsic clearance and the rate of formation of major metabolites to determine the precise KIE.
Slowing down a primary metabolic pathway through deuteration can sometimes cause a "metabolic switch," where the drug is shunted towards alternative metabolic routes. osti.govnih.gov Ibrutinib has several metabolic pathways, including hydroxylation and the opening of the piperidine (B6355638) ring to form various metabolites (e.g., M34, M35, M37). nih.govnih.gov
If deuteration significantly slows the primary CYP3A4-mediated oxidation, the metabolic flux could be redirected towards other pathways, such as those mediated by other CYP enzymes or non-oxidative pathways like glutathione (B108866) (GSH) conjugation. This could lead to a different profile of circulating metabolites. Therefore, preclinical studies must not only measure the parent drug but also identify and quantify the full spectrum of metabolites for both ibrutinib and this compound to assess for any metabolic switching. plos.orgresearchgate.net An unexpected metabolic switch could potentially lead to the formation of new metabolites with different pharmacological or toxicological properties. nih.gov
Table 2: Investigational Framework for Metabolic Pathway Analysis
| Investigation | Purpose | Expected Outcome for this compound |
| Metabolite Profiling in Liver Microsomes | To identify and quantify the metabolites formed from Ibrutinib vs. This compound. | A decrease in metabolites formed via C-D bond cleavage and a potential increase in metabolites from alternative pathways. |
| Reaction Phenotyping | To determine which CYP enzymes are responsible for the metabolism of this compound. | Confirmation of CYP3A4's role and assessment of contributions from other enzymes if metabolic switching occurs. |
| In-vivo Metabolite Analysis | To analyze plasma, urine, and feces from animal models to understand the complete metabolic fate. | Provides a comprehensive picture of how deuteration affects the overall metabolic profile and excretion routes in a living system. |
This table outlines the necessary experimental approach. Specific data for this compound are not available in the reviewed literature.
Molecular and Cellular Mechanisms of Ibrutinib Action and Interaction in Preclinical Models
Molecular Target Engagement Studies
The primary mechanism of action of Ibrutinib (B1684441) involves its direct and irreversible binding to BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway. lymphomahub.compatsnap.com This pathway is essential for the proliferation, differentiation, and survival of B-cells. lymphomahub.com
BTK Kinase Domain Interactions
Ibrutinib forms a covalent bond with a cysteine residue, specifically Cys481, located in the ATP-binding site of the BTK kinase domain. lymphomahub.compatsnap.comnih.gov This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting its ability to phosphorylate downstream substrates. patsnap.com The formation of this covalent bond is a key feature of Ibrutinib's potency and sustained inhibitory effect. By occupying the ATP-binding pocket, Ibrutinib prevents the binding of ATP, which is necessary for the kinase to function. youtube.com This targeted inhibition of BTK disrupts the downstream signaling cascade that is critical for the survival and proliferation of malignant B-cells. patsnap.comnih.gov
Investigation of Off-Target Molecular Interactions
While Ibrutinib is highly potent against BTK, it is not entirely specific and has been shown to interact with other kinases, particularly those that share a homologous cysteine residue in their ATP-binding domain. nih.gov These off-target interactions are believed to contribute to some of the observed side effects of the drug.
Identification and Characterization of Secondary Kinase Targets (e.g., C-terminal Src Kinases (CSK), ITK, TEC, BLK, JAK3)
Preclinical studies have identified several secondary kinase targets of Ibrutinib. These include other members of the Tec family of kinases such as Interleukin-2-inducible T-cell kinase (ITK) and Tec protein tyrosine kinase (TEC). nih.govnih.gov Additionally, Ibrutinib has been shown to inhibit C-terminal Src kinase (CSK), B-lymphoid tyrosine kinase (BLK), and Janus kinase 3 (JAK3). nih.gov The affinity of Ibrutinib for these off-target kinases varies, but for some, such as CSK and HCK, the binding affinity is in the low nanomolar range, similar to its affinity for BTK. nih.gov Ibrutinib can also inhibit members of the epidermal growth factor receptor (EGFR) family. nih.govaacrjournals.org
| Kinase Target | Family | Significance |
|---|---|---|
| ITK (Interleukin-2-inducible T-cell kinase) | Tec Family | Involved in T-cell signaling. nih.gov |
| TEC (Tec protein tyrosine kinase) | Tec Family | Plays a role in signaling pathways of various cell types. nih.gov |
| CSK (C-terminal Src kinase) | Src Family | A negative regulator of Src family kinases. nih.gov |
| BLK (B-lymphoid tyrosine kinase) | Src Family | Involved in B-cell signaling. nih.gov |
| JAK3 (Janus kinase 3) | Janus Kinase Family | Crucial for cytokine signaling in immune cells. nih.gov |
| EGFR (Epidermal Growth Factor Receptor) | Receptor Tyrosine Kinase | Involved in cell growth and proliferation. aacrjournals.org |
Molecular Consequences of Off-Target Binding in Preclinical Systems
The off-target binding of Ibrutinib has been linked to various molecular consequences in preclinical models, which may underlie some of the drug's adverse effects. For instance, the inhibition of CSK by Ibrutinib has been implicated in atrial fibrillation. researchgate.netresearchgate.net Inhibition of ITK in T-cells can modulate T-cell activity and may contribute to immunomodulatory effects. onclive.com Furthermore, the binding of Ibrutinib to EGFR has been shown to have anti-proliferative effects in certain cancer cell lines. aacrjournals.orgnih.gov These off-target effects highlight the broader biological impact of Ibrutinib beyond its intended target of BTK. nih.govresearchgate.net
Downstream Signaling Pathway Modulation in Cell Lines and Preclinical Models
By inhibiting BTK, Ibrutinib effectively blocks the B-cell receptor signaling cascade. patsnap.com This leads to the inhibition of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2), protein kinase B (AKT), and nuclear factor-kappa B (NF-κB). patsnap.comnih.gov The inhibition of these pathways ultimately results in decreased B-cell proliferation, survival, and migration. cellsignal.comimbruvicahcp.com In preclinical models, this disruption of signaling has been shown to induce apoptosis in malignant B-cells and inhibit their homing to protective microenvironments within lymph nodes and bone marrow. caymanchem.comkeionline.org The modulation of these key signaling pathways is central to the therapeutic efficacy of Ibrutinib in B-cell malignancies. nih.gov
| Signaling Molecule | Function in BCR Pathway | Effect of Ibrutinib Inhibition |
|---|---|---|
| PLCγ2 (Phospholipase C gamma 2) | Generates second messengers to propagate the signal. patsnap.com | Inhibition of its activation. patsnap.com |
| AKT (Protein kinase B) | Promotes cell survival and proliferation. patsnap.com | Inhibition of its activation. patsnap.com |
| NF-κB (Nuclear factor-kappa B) | Transcription factor that promotes expression of pro-survival genes. patsnap.com | Inhibition of its activation. patsnap.com |
| ERK (Extracellular signal-regulated kinase) | Regulates cell proliferation and differentiation. cellsignal.com | Inhibition of its phosphorylation. caymanchem.com |
Effects on B-Cell Receptor (BCR) Pathway Components
Ibrutinib functions as a first-in-class, irreversible inhibitor of BTK. nih.govrsc.orgpatsnap.com It forms a covalent bond with a specific cysteine residue (Cys-481) located in the active site of the BTK enzyme. nih.govrsc.orgpatsnap.comresearchgate.net This irreversible binding effectively blocks the kinase activity of BTK, preventing its autophosphorylation at the Tyr-223 position and subsequent activation. nih.govnih.gov
The inhibition of BTK disrupts the entire downstream signaling cascade initiated by the B-cell receptor. nih.govlymphomahub.com In preclinical studies, treatment with ibrutinib has been shown to significantly reduce the phosphorylation of key downstream signaling molecules. tandfonline.comnih.gov For instance, it inhibits the phosphorylation of phospholipase C-gamma (PLCγ), a critical substrate of BTK. nih.govdrugbank.com This disruption of the BCR pathway abrogates the survival and proliferation signals that are essential for malignant B-cells. nih.govnih.gov In preclinical models of B-cell acute lymphoblastic leukemia (B-ALL), ibrutinib was found to target not only BTK but also B lymphocyte kinase (BLK), another component of the pre-BCR signaling pathway, leading to the deactivation of PI3K/Akt signaling. nih.gov
| Target Molecule | Mechanism of Action | Consequence | Reference |
|---|---|---|---|
| Bruton's tyrosine kinase (BTK) | Irreversible covalent binding to Cys-481 residue | Inhibition of kinase activity and autophosphorylation | nih.govrsc.orgpatsnap.comresearchgate.net |
| Phospholipase C-gamma (PLCγ) | Inhibition of phosphorylation | Blockade of downstream BCR signaling | nih.govdrugbank.com |
| B lymphocyte kinase (BLK) | Inhibition of kinase activity | Contributes to disruption of pre-BCR signaling in B-ALL | nih.gov |
| PI3K/Akt | Deactivation | Suppression of pro-survival signaling | nih.gov |
Modulation of Other Signaling Cascades (e.g., NF-κB, mTORC1, ERK)
The inhibitory effects of ibrutinib extend beyond the immediate BCR pathway, impacting other crucial signaling cascades that regulate B-cell function. One of the most significant of these is the nuclear factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in B-cell malignancies. nih.govnih.gov Preclinical studies have demonstrated that ibrutinib effectively inhibits NF-κB signaling in chronic lymphocytic leukemia (CLL) cells, both in peripheral blood and within tissue compartments like lymph nodes and bone marrow. nih.govnih.gov This is achieved by preventing the phosphorylation of the p65 subunit of NF-κB and its subsequent translocation to the nucleus. nih.gov
Ibrutinib has also been shown to modulate the PI3K/Akt/mTOR pathway. In preclinical models of glioblastoma, ibrutinib treatment led to a significant reduction in the expression of phosphorylated Akt and mTOR. nih.gov Furthermore, in macrophages, ibrutinib has been found to suppress Mycobacterium tuberculosis survival by inhibiting the BTK-AKT-mTOR pathway. frontiersin.org
| Signaling Pathway | Effect of Ibrutinib | Observed in | Reference |
|---|---|---|---|
| NF-κB | Inhibition of signaling and p65 nuclear translocation | Chronic Lymphocytic Leukemia (CLL) cells | nih.govnih.govnih.gov |
| mTORC1 | Reduced phosphorylation of mTOR | Glioblastoma cells, Macrophages | nih.govfrontiersin.org |
| ERK | Reduced phosphorylation of ERK | Chronic Lymphocytic Leukemia (CLL) cells | nih.govnih.gov |
Impact on Cellular Processes (e.g., proliferation, apoptosis, migration, adhesion)
The molecular effects of ibrutinib translate into significant impacts on various cellular processes that are fundamental to the pathogenesis of B-cell malignancies.
Proliferation: A consistent finding across numerous preclinical studies is the potent anti-proliferative effect of ibrutinib. tandfonline.comnih.gov In models of Burkitt lymphoma, ibrutinib significantly decreased cell proliferation. tandfonline.comnih.gov Similarly, in preclinical studies of CLL, ibrutinib was shown to effectively inhibit leukemia cell proliferation. jci.org
Apoptosis: Ibrutinib induces programmed cell death, or apoptosis, in malignant B-cells. nih.govdrugbank.com In preclinical studies on mantle cell lymphoma (MCL), ibrutinib was found to induce concentration-dependent apoptosis and decrease the levels of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. nih.gov In primary ALL cells, ibrutinib induced mild but significant levels of apoptosis. nih.gov
Migration and Adhesion: Ibrutinib has been shown to disrupt the migration and adhesion of malignant B-cells, processes that are crucial for their homing to and retention in protective microenvironments like lymph nodes and bone marrow. ashpublications.orgimbruvicahcp.com In preclinical models, ibrutinib inhibited chemokine-induced migration and the adhesion of MCL cells. aacrjournals.orgresearchgate.net It also inhibited the migration of ALL cells toward the chemokine CXCL12. nih.gov This is partly due to the downregulation of chemokine receptors like CXCR4 and CXCR5. patsnap.comlymphomahub.com
| Cellular Process | Effect of Ibrutinib | Preclinical Model | Reference |
|---|---|---|---|
| Proliferation | Significant decrease | Burkitt Lymphoma, Chronic Lymphocytic Leukemia (CLL) | tandfonline.comnih.govjci.org |
| Apoptosis | Induction of apoptosis, decrease in anti-apoptotic proteins | Mantle Cell Lymphoma (MCL), Acute Lymphoblastic Leukemia (ALL) | nih.govnih.gov |
| Migration | Inhibition of chemokine-induced migration | Mantle Cell Lymphoma (MCL), Acute Lymphoblastic Leukemia (ALL) | nih.govaacrjournals.orgresearchgate.net |
| Adhesion | Inhibition of adhesion to stromal cells | Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL) | ashpublications.orgimbruvicahcp.comaacrjournals.org |
Protein Binding Characteristics in Preclinical Biological Fluids
In preclinical settings, the binding of ibrutinib to plasma proteins has been characterized. Studies have shown that ibrutinib is extensively bound to plasma proteins. The irreversible binding to plasma proteins can account for up to 97.3% of the administered dose. drugbank.com The primary plasma proteins to which ibrutinib binds are albumin and, to a lesser extent, alpha-1-acid glycoprotein (α1-AGP). drugbank.com This high degree of protein binding is an important characteristic that influences the distribution and availability of the compound in vivo.
| Parameter | Finding | Reference |
|---|---|---|
| Extent of Protein Binding | Up to 97.3% (irreversible) | drugbank.com |
| Primary Binding Proteins | Albumin, Alpha-1-acid glycoprotein (α1-AGP) | drugbank.com |
Mechanisms of Acquired Resistance to Ibrutinib at the Molecular Level
Genetic Alterations in BTK and Downstream Pathways
The most well-characterized mechanisms of acquired ibrutinib (B1684441) resistance involve genetic mutations within the BTK gene itself or in its immediate downstream signaling partner, phospholipase C gamma 2 (PLCG2). jwatch.orgcancernetwork.com These mutations are found in a significant majority of patients who relapse on ibrutinib therapy. nih.gov
Ibrutinib is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 481 (C481) within the active site of BTK. nih.govnih.gov This covalent binding is crucial for its sustained inhibitory activity. The most common mechanism of acquired resistance is a single point mutation that substitutes this cysteine with a serine (C481S). jwatch.orgresearchgate.netaacrjournals.org
The substitution of the larger, sulfhydryl-containing cysteine with the smaller, hydroxyl-containing serine residue sterically hinders the covalent bond formation between ibrutinib and BTK. nih.govaacrjournals.org While the mutation reduces the binding affinity of ibrutinib, it does not completely abolish it; instead, it converts the interaction from an irreversible covalent bond to a reversible one. nih.govresearchgate.net This allows for the restoration of BTK kinase activity in the presence of the drug, leading to the reactivation of the B-cell receptor (BCR) signaling pathway and subsequent tumor cell proliferation and survival. nih.govoncotarget.com The BTK C481S mutation is the most frequently observed resistance mutation in patients with chronic lymphocytic leukemia (CLL) and other B-cell malignancies who progress on ibrutinib. cancernetwork.comashpublications.org
While the C481S mutation is the most prevalent, other less common mutations in the BTK gene have also been identified in the context of ibrutinib resistance. These mutations can occur at the C481 residue, substituting it with other amino acids such as phenylalanine (C481F) or arginine (C481R), or at other locations within the BTK protein. oncotarget.comnih.gov
Mutations outside of the C481 residue have also been described, albeit at a lower frequency. For instance, a mutation in the SH2 domain, BTK T316A, has been shown to confer ibrutinib resistance to a similar extent as the C481S mutation. oncotarget.com Other identified mutations include those at positions T474 (a gatekeeper residue) and L528. nih.govashpublications.org The emergence of these non-C481 mutations is of particular clinical significance as they may also confer cross-resistance to other covalent and even non-covalent BTK inhibitors. ashpublications.orgnih.gov
Table 1: Key Genetic Alterations in BTK and PLCG2 Conferring Ibrutinib Resistance
| Gene | Mutation | Consequence | References |
|---|---|---|---|
| BTK | C481S | Prevents irreversible covalent binding of ibrutinib, leading to reversible inhibition and restoration of BTK activity. | jwatch.orgresearchgate.netaacrjournals.org |
| C481F | Similar to C481S, disrupts covalent binding. | oncotarget.com | |
| C481R | Similar to C481S, disrupts covalent binding. | nih.gov | |
| T316A | Located in the SH2 domain, confers resistance to a similar level as C481S. | oncotarget.com | |
| T474I | Gatekeeper mutation, can impact efficacy of both covalent and non-covalent BTK inhibitors. | ashpublications.org | |
| L528W | Kinase-dead mutation that maintains downstream signaling through a scaffolding function. | cancernetwork.comashpublications.org | |
| PLCG2 | R665W | Gain-of-function mutation leading to autonomous, BTK-independent activation of the BCR pathway. | researchgate.netnih.gov |
| L845F | Gain-of-function mutation leading to autonomous, BTK-independent activation of the BCR pathway. | researchgate.netnih.gov | |
| S707Y | Gain-of-function mutation contributing to ibrutinib resistance. | nih.gov |
BTK-Independent Resistance Pathways
In a subset of patients, ibrutinib resistance develops in the absence of BTK or PLCG2 mutations. nih.gov This indicates the activation of alternative, or "bypass," signaling pathways that allow tumor cells to survive and proliferate despite the effective inhibition of BTK.
Preclinical studies have been instrumental in identifying several BTK-independent resistance mechanisms. These often involve the upregulation of other kinases or signaling pathways that can compensate for the loss of BTK signaling. For example, activation of the PI3K/AKT/mTOR and MAPK pathways has been implicated in ibrutinib resistance. nih.gov In some mantle cell lymphoma (MCL) models, resistance has been linked to the activation of the non-canonical NF-κB pathway. nih.gov
Furthermore, epigenetic rewiring has been identified as a mechanism of resistance in certain lymphoma subtypes. aacrjournals.org For instance, in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), increased expression of RAC2 and its enhanced interaction with PLCγ2 can substitute for BTK in activating downstream NF-κB signaling. aacrjournals.org
The tumor microenvironment (TME) plays a crucial role in fostering cancer cell survival, proliferation, and drug resistance. nih.gov Interactions between malignant B-cells and components of the TME, such as stromal cells, T-cells, and nurse-like cells (NLCs), can provide survival signals that protect tumor cells from the effects of ibrutinib. nih.gov
For example, co-culture of CLL cells with bone marrow stromal cells has been shown to prevent ibrutinib-mediated cell death, irrespective of BTK mutation status. nih.gov Stromal cells can secrete cytokines and chemokines that activate pro-survival pathways in the tumor cells. nih.gov Similarly, NLCs can reduce the efficacy of ibrutinib through direct cell-cell contact and the secretion of soluble factors. nih.gov The TME can also promote resistance by inducing the expression of proteins that modulate the immune response, such as PD-L1. researchgate.net
Preclinical Models for Studying Ibrutinib Resistance
A variety of preclinical models have been developed to investigate the mechanisms of ibrutinib resistance and to test novel therapeutic strategies to overcome it. These models are essential for understanding the complex biology of drug resistance and for the development of next-generation inhibitors.
Cell-line Models: Ibrutinib-resistant cell lines have been generated in the laboratory through long-term exposure to the drug or by genetically engineering them to express known resistance mutations, such as BTK C481S. nih.govashpublications.org These models are valuable for high-throughput screening of new compounds and for detailed molecular and biochemical analyses. targetedonc.comtargetedonc.com
Patient-Derived Xenograft (PDX) Models: PDX models involve the transplantation of primary tumor cells from patients into immunodeficient mice. nih.govresearchgate.net These models are considered to be more clinically relevant as they better recapitulate the heterogeneity and biology of the original tumor, including its interaction with a supportive microenvironment. nih.gov PDX models have been successfully used to study ibrutinib resistance and to evaluate the efficacy of novel agents in a setting that mimics the human disease. researchgate.net
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop specific types of cancer. ashpublications.org For example, a knock-in mouse model expressing the BTK C481S mutation has been created to study resistance to irreversible BTK inhibitors in vivo. ashpublications.org These models are particularly useful for investigating the interplay between the tumor, the host immune system, and the tumor microenvironment in the context of drug resistance. ashpublications.orgresearchgate.net
Table 2: Preclinical Models for Studying Ibrutinib Resistance
| Model Type | Description | Key Findings/Applications | References |
|---|---|---|---|
| Cell-line Models | Cancer cell lines cultured in vitro, some engineered to express resistance mutations (e.g., BTK C481S). | High-throughput screening of new drugs; detailed molecular analysis of resistance pathways. | nih.govashpublications.orgtargetedonc.comtargetedonc.com |
| Patient-Derived Xenograft (PDX) Models | Implantation of patient tumor cells into immunodeficient mice. | Recapitulates tumor heterogeneity and microenvironment; testing novel therapies in a clinically relevant context. | nih.govnih.govresearchgate.net |
| Genetically Engineered Mouse Models (GEMMs) | Mice genetically modified to develop specific cancers or carry resistance mutations (e.g., BTK C481S knock-in). | Studying the role of the immune system and microenvironment in resistance; in vivo testing of novel inhibitors. | ashpublications.orgresearchgate.net |
Development of Ibrutinib-Resistant Cell Lines
To investigate the molecular drivers of resistance, researchers have developed Ibrutinib-resistant cell lines in laboratory settings. These in vitro models are invaluable for dissecting cellular changes and testing novel therapeutic approaches. A common method for generating these cell lines involves the chronic exposure of Ibrutinib-sensitive cancer cells to gradually increasing concentrations of the drug. This process selects for cells that have acquired mechanisms to survive and proliferate despite the presence of the inhibitor. nih.gov
For instance, studies have successfully generated Ibrutinib-resistant cell lines from various B-cell malignancies, including Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL). nih.gov Analysis of these resistant lines has confirmed the emergence of known clinical mutations and uncovered novel resistance mechanisms. In some MCL cell lines, resistance has been linked to the activation of the PI3K-mTOR pathway and integrin-β1 signaling, often facilitated by interactions with the tumor microenvironment. nih.gov Other studies on DLBCL cell lines revealed that short-term exposure to high doses of Ibrutinib could select for intrinsically resistant cells that overexpress CD79B and exhibit activation of the Akt/MAPK pathways. nih.gov
In a study focused on CLL, researchers developed resistant cell lines that harbor the clinically relevant BTK C481S mutation. nih.gov These models serve to compare the biology of mutant cells to those with wild-type BTK, providing a platform to study downstream signaling and evaluate next-generation BTK inhibitors. nih.gov The findings from these cell line models are often foundational for more complex in vivo studies.
Table 1: Examples of Ibrutinib-Resistant Cell Line Models
| Cell Line Origin | Method of Resistance Induction | Key Molecular Findings | Reference |
| Mantle Cell Lymphoma (MCL) | Co-culture with stromal cells and chronic Ibrutinib exposure | Activation of PI3K-mTOR and integrin-β1 signaling | nih.gov |
| ABC-DLBCL | Chronic exposure to Ibrutinib | Reduction in total BTK expression | nih.gov |
| ABC-DLBCL | Short exposure to lethal dose (IC90) of Ibrutinib | Overexpression of CD79B; Akt/MAPK activation | nih.gov |
| Chronic Lymphocytic Leukemia (CLL) | Overexpression of mutant BTK (C481S and C481R) | Mimics clinically observed Ibrutinib-resistant CLL | nih.gov |
| B-cell Lymphoma (Namalwa) | Exposure to escalating doses of Ibrutinib | Increased BTK and Gab2 expression | nih.gov |
Patient-Derived Xenograft (PDX) Models to Study Resistance
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, represent a powerful tool for studying cancer biology and therapeutic resistance. youtube.com These models are considered more clinically relevant than traditional cell line xenografts because they better preserve the original tumor's genetic diversity, architecture, and aspects of the tumor microenvironment. youtube.com
In the context of Ibrutinib resistance, PDX models have been instrumental in validating mechanisms identified in vitro and in patients. For example, a PDX mouse model of MCL was used to explore the role of MYC overexpression in intrinsic Ibrutinib resistance. nih.gov In this model, researchers demonstrated that treating the resistant MCL tumors with an HSP90 inhibitor, PU-H71, could effectively inhibit tumor growth, suggesting a potential therapeutic strategy. nih.gov
PDX models are also crucial for testing the efficacy of new drugs designed to overcome resistance. In one study, xenograft models with tumors carrying the Ibrutinib-resistant BTK C481S mutation were used to evaluate NX-2127, a BTK degrader. youtube.com The study showed that while Ibrutinib had a diminished effect on the resistant tumors, NX-2127 demonstrated superior tumor growth reduction, highlighting the potential of proteolysis-targeting chimeras (PROTACs) in treating resistant disease. youtube.com These in vivo studies provide essential preclinical data on drug efficacy and resistance that can guide clinical trial development. nih.govyoutube.com
Table 2: Research Findings from PDX Models of Ibrutinib Resistance
| Cancer Type | Model Details | Key Findings | Therapeutic Strategy Tested | Reference |
| Mantle Cell Lymphoma (MCL) | PDX from primary Ibrutinib-resistant MCL tumor | Intrinsic resistance associated with MYC overexpression | HSP90 inhibitor (PU-H71) showed therapeutic efficacy | nih.gov |
| B-cell Malignancy | Xenograft with BTK C481S mutant tumors | Resistant tumor cell line was only weakly affected by Ibrutinib | BTK degrader (NX-2127) showed better tumor growth reduction than Ibrutinib | youtube.com |
| BRCA1-mutated Breast Cancer | PDX models treated with PARP inhibitors and chemotherapy | Identified novel resistance mechanisms including de novo gene fusions leading to BRCA1 re-expression | N/A (Study focused on mechanism identification) | nih.gov |
Research Utility and Future Directions of Deuterated Ibrutinib Analogs
Application as a Pharmacological Research Probe
Ibrutinib (B1684441) D5, where five hydrogen atoms on the phenoxy ring have been replaced with deuterium (B1214612), is an invaluable probe for detailed pharmacological investigation. caymanchem.com Its chemical properties, nearly identical to the parent compound, yet with a distinct mass and a stronger carbon-deuterium (C-D) bond, allow researchers to dissect complex biological processes.
Mechanistic Studies of Target Engagement and Ligand-Protein Interactions
Ibrutinib functions as a first-in-class, irreversible inhibitor of BTK by forming a covalent bond with a specific cysteine residue (Cys-481) within the enzyme's active site. nih.govnih.gov Understanding the precise dynamics of this interaction is crucial for designing more selective and effective inhibitors. While the fundamental mechanism of ibrutinib's binding is established, deuterated analogs like Ibrutinib D5 offer advanced methods for deeper investigation.
Highly deuterated proteins and ligands are powerful tools in biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and small-angle neutron scattering (SANS). nih.gov These methods can provide high-resolution structural and dynamic information about protein-ligand complexes. In this context, this compound could be utilized in specialized NMR experiments to probe the conformational changes in BTK upon binding. The altered magnetic properties of deuterium compared to hydrogen can simplify complex spectra and allow for the measurement of specific interatomic distances and dynamic motions at the binding site, offering a more detailed picture of the ligand-protein interaction. nih.gov
Probing Metabolic Pathways and Enzyme Kinetics
Ibrutinib undergoes extensive and rapid metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5. nih.govnih.gov This extensive first-pass metabolism results in low oral bioavailability. nih.gov Key metabolic pathways include the formation of an active dihydrodiol metabolite (PCI-45227) and hydroxylation of the phenoxyphenyl group. nih.gov
The use of deuterated compounds is a cornerstone of metabolic research due to the kinetic isotope effect (KIE). The C-D bond is significantly stronger and is broken more slowly by metabolic enzymes than a C-H bond. By strategically placing deuterium atoms at sites of metabolism, researchers can slow down specific metabolic pathways.
Role in Drug Discovery and Development Methodologies
Beyond its use as a research probe, this compound plays a direct and essential role in the infrastructure of modern drug discovery and development, particularly in analytical and medicinal chemistry efforts.
Isotope-Labeled Standard for High-Throughput Screening Assays
In the development and clinical use of ibrutinib, accurate measurement of its concentration in biological matrices like plasma is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis. ctppc.orgjetir.org The reliability of LC-MS/MS assays depends heavily on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) version of the analyte is considered the ideal IS because it has nearly identical chemical and physical properties to the parent compound, meaning it behaves similarly during sample extraction, chromatography, and ionization.
This compound is widely used as the internal standard for the quantification of ibrutinib and its metabolites in various high-throughput screening and clinical assays. nih.govnih.gov Its use corrects for variability in sample preparation and potential matrix effects that can suppress or enhance the instrument signal, thereby ensuring the accuracy and precision of the results. Several validated LC-MS/MS methods have been published that rely on this compound for reliable quantification.
Interactive Table: LC-MS/MS Methods Utilizing this compound as an Internal Standard
| Analyte(s) | Matrix | Chromatographic Method | Linearity Range (ng/mL) | Reference |
|---|---|---|---|---|
| Ibrutinib, Dihydroxydiol Ibrutinib, Zanubrutinib (B611923) | Human Plasma | UPLC | Ibrutinib: 0.200-800 | nih.gov |
| Ibrutinib, Dihydroxydiol Ibrutinib, Orelabrutinib, Zanubrutinib | Human Plasma | UPLC | Ibrutinib: 0.400-200 | nih.govnih.gov |
| Ibrutinib | Rat Plasma | UPLC | 0.35–400 | ctppc.org |
Development of Novel Deuterated Drug Candidates (Concept of "Deuterium Switching")
The "deuterium switch" is a medicinal chemistry strategy where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. researchgate.net This substitution can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life, increased drug exposure, and potentially a reduced dosing frequency or lower required dose. researchgate.net This can translate into improved efficacy and a better safety profile. The first FDA-approved deuterated drug developed through this approach was deutetrabenazine. researchgate.net
Applying this concept to ibrutinib could lead to the development of a novel, patentable BTK inhibitor. Since ibrutinib is subject to extensive metabolism by CYP3A4, a deuterated version could be engineered to be more metabolically robust. For example, strategic deuteration at the acryloyl moiety or the piperidine (B6355638) ring, in addition to the phenoxyphenyl group, could slow the formation of its major metabolites. nih.gov This could lead to higher and more consistent plasma concentrations of the active parent drug, potentially improving its therapeutic index.
This strategy is part of a broader effort to develop next-generation BTK inhibitors that improve upon ibrutinib's properties, including specificity and safety. nih.govajmc.com While some newer BTK inhibitors like zanubrutinib have shown improved safety profiles, the concept of creating a deuterated ibrutinib analog remains a viable strategy for generating a new chemical entity with distinct advantages. nih.govnih.gov The development of such a "deulorlatinib" from lorlatinib (B560019) is a recent example of this concept being applied in oncology. nih.gov
Innovative Analytical Techniques Utilizing Deuterated Ibrutinib
The unique properties of this compound are also enabling innovation and troubleshooting in analytical sciences. While its primary analytical role is as an internal standard, research into its behavior is revealing more complex phenomena. A recent study highlighted the differential adsorption of ibrutinib and its deuterated analogs (D4, D5, and 13C6) to the polymeric surfaces within LC-MS systems. This research pointed out that the non-labeled ibrutinib has a stronger affinity for these surfaces, which can lead to issues like analyte loss and instrument-specific carry-over, potentially compromising analytical accuracy at low concentrations. Understanding these subtle isotopic differences is critical for developing more robust and reliable high-throughput bioanalytical assays.
Looking to the future, there is potential to use deuterated compounds in advanced imaging techniques to study drug effects in vivo. Deuterium Metabolic Imaging (DMI) is an emerging, non-invasive MRI-based technology that tracks the metabolism of deuterated substrates, most commonly [6,6-2H2]-glucose, in real-time. cancer.govnih.govelifesciences.org DMI can visualize metabolic pathways like glycolysis and the TCA cycle within tumors. cancer.govbiorxiv.org While DMI has not yet been specifically combined with this compound, it presents an innovative future direction. Researchers could use DMI with deuterated glucose in patients treated with ibrutinib to non-invasively monitor how BTK inhibition alters tumor metabolism. confex.comresearchgate.net This could provide early biomarkers of treatment response or resistance, offering profound insights into the in vivo mechanism of action of ibrutinib and other BTK inhibitors.
Advanced Mass Spectrometry Applications Beyond Standard Quantification
The use of deuterated compounds as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis. clearsynth.comcerilliant.com this compound, in which five hydrogen atoms on the phenoxy-phenyl ring are replaced with deuterium, is frequently used for the precise measurement of ibrutinib and its metabolites in plasma. nih.govscienceopen.com Its value lies in its near-identical chemical and physical behavior to the non-deuterated analyte, allowing it to co-elute chromatographically and experience similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis. texilajournal.comscioninstruments.com However, the utility of a stable isotope-labeled analog like this compound is not confined to generating a reliable standard curve.
Advanced mass spectrometry techniques can leverage the unique mass shift of deuterated analogs to gain deeper insights. One such area is high-resolution mass spectrometry (HRMS), which can be used to elucidate complex metabolic pathways. By administering the parent drug and tracing the appearance of metabolites, the mass shift of the deuterated portion of the molecule can help to pinpoint which parts of the molecule have been metabolically altered.
Furthermore, the field of ion mobility-mass spectrometry (IM-MS) offers another dimension of separation based on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. acs.orgyoutube.comyoutube.com This technique can separate isomeric compounds that are indistinguishable by mass spectrometry alone. While this compound is chemically identical to ibrutinib, advanced IM-MS applications coupled with hydrogen-deuterium exchange (HDX) could provide unique structural information. nih.govnih.gov In HDX-MS, the exchange rates of labile protons with deuterium can reveal information about a molecule's conformation and solvent accessibility, which can be critical for understanding drug-target interactions. The presence of the stable deuterium label within this compound could serve as a reference point in such complex experiments, helping to differentiate between the exchange of labile protons and the stable, non-exchangeable deuterium atoms.
Table 1: Comparison of Standard and Advanced Mass Spectrometry Applications for Deuterated Analogs
| Application Type | Technique | Utility of Deuterated Analog (e.g., this compound) | Research Outcome |
| Standard Quantification | LC-MS/MS | Internal standard for calibration and normalization. clearsynth.com | Accurate concentration measurement of the parent drug and its metabolites in a biological matrix. nih.gov |
| Advanced Application | High-Resolution Mass Spectrometry (HRMS) | Tracer to identify the location of metabolic modifications. | Elucidation of novel or unexpected metabolic pathways. |
| Advanced Application | Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers and conformers. acs.org | Structural characterization of drug metabolites and target-bound complexes. |
| Advanced Application | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Probe for conformational dynamics and binding interfaces. nih.gov | Insights into drug-protein interactions and mechanism of action. |
Isotopic Tracing for Dynamic Biological Studies
The use of stable isotopes as tracers to probe dynamic biological processes is a powerful methodology that has been employed for decades. mdpi.com Deuterated water (²H₂O) and other deuterated substrates have been used to measure the synthesis rates of macromolecules like DNA, proteins, and lipids, providing a window into cellular activities such as proliferation and metabolism. mdpi.comnih.gov This approach offers a non-radioactive, safe, and effective way to conduct kinetic studies in vitro and in vivo.
A deuterated analog of ibrutinib could be envisioned as a tracer in several advanced biological studies. For instance, a deuterated ibrutinib could be used to trace the drug's own metabolic fate with high precision. By following the deuterated fragments, researchers could quantify the flux through various metabolic pathways, potentially uncovering patient-specific differences in drug metabolism. This could lead to a more personalized approach to therapy, identifying patients who may be rapid or slow metabolizers of the drug.
More ambitiously, deuterated ibrutinib analogs could be used in metabolic flux analysis to understand the drug's impact on the metabolic state of cancer cells. researchgate.net It is known that cancer cells exhibit altered metabolism, and targeted therapies like ibrutinib can induce metabolic reprogramming. By using a deuterated ibrutinib and simultaneously providing cells with other stable isotope-labeled nutrients (e.g., ¹³C-glucose), it would be possible to dissect how BTK inhibition affects central carbon metabolism, such as glycolysis and the citric acid cycle. This could reveal metabolic vulnerabilities that could be exploited with combination therapies.
Another future direction is the use of deuterated compounds for in vivo metabolic imaging. nih.govbohrium.com Techniques like deuterium magnetic resonance spectroscopy (MRS) can detect the uptake and metabolism of deuterated substrates in real-time, non-invasively. While this has been primarily demonstrated with small metabolic substrates like glucose, the development of more sensitive detection methods could one day allow for the imaging of deuterated drugs like ibrutinib in tumors. nih.gov This would provide invaluable spatial and temporal information about drug distribution and target engagement, potentially offering an early indicator of treatment response.
Table 2: Potential Isotopic Tracing Applications for Deuterated Ibrutinib Analogs
| Research Area | Proposed Deuterated Tracer | Experimental Approach | Potential Insights |
| Drug Metabolism | Deuterated Ibrutinib | Mass spectrometry-based tracking of deuterated metabolites in plasma or urine. | Quantitative understanding of individual metabolic pathways and patient-specific metabolism. |
| Metabolic Reprogramming | Deuterated Ibrutinib + ¹³C-labeled nutrients | Stable Isotope-Resolved Metabolomics (SIRM) in cancer cell lines or xenografts. | Elucidation of how ibrutinib alters cancer cell metabolism, revealing potential therapeutic co-targets. |
| Cell Proliferation Studies | Deuterated water (²H₂O) in combination with Ibrutinib treatment | Measurement of deuterium incorporation into the DNA of cancer cells. mdpi.com | Direct quantification of the anti-proliferative effects of ibrutinib on tumor cells. |
| In Vivo Drug Monitoring | Deuterated Ibrutinib | Deuterium Magnetic Resonance Spectroscopy (MRS) or Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). bohrium.comnih.gov | Non-invasive, real-time monitoring of drug uptake, distribution, and target engagement within the tumor microenvironment. |
Q & A
Q. What experimental design considerations are critical for synthesizing and characterizing Ibrutinib D5?
Methodological Answer:
- Focus on optimizing reaction conditions (e.g., solvent selection, temperature control) to ensure high isotopic purity and yield .
- Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation, emphasizing deuterium incorporation ratios .
- Include purity validation via HPLC with reference standards to minimize batch variability .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?
Methodological Answer:
- Standardize in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) with controls for deuterium kinetic isotope effects .
- Validate animal models (e.g., murine or primate) for in vivo studies by pre-testing dose-response relationships and sampling timepoints .
- Document detailed protocols for bioanalytical methods (e.g., LC-MS/MS) in supplementary materials to enable replication .
Q. What are the key challenges in quantifying this compound in biological matrices?
Methodological Answer:
- Address matrix effects (e.g., ion suppression in blood) by using isotope dilution assays with deuterated internal standards .
- Calibrate detection limits to account for potential interference from non-deuterated metabolites .
- Report recovery rates and precision metrics (intra-/inter-day variability) to strengthen data reliability .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic stability be resolved in cross-study comparisons?
Methodological Answer:
- Conduct meta-analyses to identify methodological disparities (e.g., microsomal enzyme sources, incubation times) .
- Perform head-to-head experiments under standardized conditions, adjusting variables like pH or cofactor concentrations to isolate confounding factors .
- Apply statistical tools (e.g., sensitivity analysis) to quantify the impact of deuterium substitution on metabolic pathways .
Q. What strategies improve the predictive accuracy of this compound’s target engagement in heterogeneous cancer models?
Methodological Answer:
- Use patient-derived xenograft (PDX) models with genetic profiling to assess BTK inhibition variability across subtypes .
- Integrate phosphoproteomics to map off-target effects and correlate with deuterium-induced pharmacokinetic shifts .
- Employ computational modeling (e.g., molecular dynamics simulations) to predict binding affinity changes due to deuterium substitution .
Q. How should researchers design studies to evaluate this compound’s long-term toxicity in preclinical models?
Methodological Answer:
- Implement longitudinal dosing regimens mirroring clinical exposure levels, with histopathological endpoints (e.g., organ weight changes, hematological markers) .
- Compare toxicity profiles with non-deuterated Ibrutinib to isolate isotope-specific effects .
- Include ethical oversight for animal welfare, adhering to institutional review board (IRB) guidelines for humane endpoints .
Q. What methodologies best address contradictions in this compound’s efficacy across different cancer lineages?
Methodological Answer:
- Perform transcriptomic profiling of resistant vs. sensitive cell lines to identify biomarkers (e.g., BTK mutations, alternative signaling pathways) .
- Validate findings using CRISPR-Cas9 knockouts to confirm mechanistic links between deuterium substitution and therapeutic resistance .
- Publish negative results and limitations (e.g., model specificity) to refine future hypotheses .
Methodological and Ethical Considerations
Q. How can researchers align this compound studies with regulatory guidelines for deuterated drug development?
Methodological Answer:
- Follow ICH M3(R2) guidelines for nonclinical safety studies, emphasizing deuterium-specific stability and toxicity testing .
- Include detailed chemical manufacturing controls (CMC) in investigator brochures (IB) to meet FDA/EMA requirements .
- Consult institutional ethics committees early to address GDPR compliance in human-derived data (e.g., pharmacokinetic trials) .
What frameworks are effective for prioritizing research questions on this compound’s mechanism of action?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses .
- Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies against non-deuterated analogs .
- Leverage systematic reviews to identify knowledge gaps (e.g., deuterium’s impact on blood-brain barrier penetration) .
Q. How should data from failed this compound experiments be analyzed and reported?
Methodological Answer:
- Conduct root-cause analysis (RCA) to distinguish technical errors (e.g., isotopic impurity) from biological variability .
- Share raw datasets and processing scripts in repositories like Zenodo to enable reanalysis .
- Discuss failure implications in publications to guide alternative approaches (e.g., prodrug strategies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
